2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate
Overview
Description
2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate is a useful research compound. Its molecular formula is C20H14ClNO5 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like epidermal growth factor receptor tyrosine kinase (egfr-tk) which plays a crucial role in cell proliferation and survival .
Mode of Action
Based on its structural similarity to other benzylic compounds, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones .
Pharmacokinetics
Similar compounds have been known to undergo reactions such as oxidation and reduction .
Result of Action
Similar compounds have been known to convert electron-withdrawing functions into electron-donating amino and alkyl groups through reduction .
Action Environment
Similar compounds have been known to react under a variety of conditions, including exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(5-chloro-3-nitro-2-phenylmethoxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-11-17(22(24)25)19(26-13-14-7-3-1-4-8-14)18(12-16)27-20(23)15-9-5-2-6-10-15/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUWTKZBFJJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677773 | |
Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891497-54-4 | |
Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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